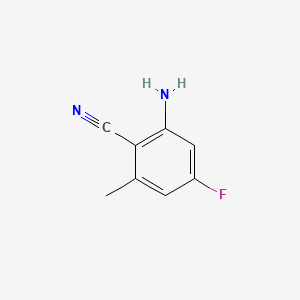
L-グルタミン酸、N-(1-オキソヘキサデシル)-、1-(1,1-ジメチルエチル)エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester is a synthetic organic compound with the molecular formula C25H47NO5 and a molecular weight of 441.64 g/mol . This compound is characterized by the presence of a glutamic acid backbone modified with a hexadecanoyl group and a tert-butyl ester group. It is often used in various chemical and biochemical research applications due to its unique structural properties.
科学的研究の応用
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester typically involves the acylation of L-glutamic acid with hexadecanoyl chloride followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The esterification step may require an acid catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The hexadecanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Yields L-glutamic acid and hexadecanoic acid.
Oxidation: Can produce various oxidized derivatives depending on the oxidizing agent and conditions.
Substitution: Results in the formation of new acyl derivatives with different functional groups.
作用機序
The mechanism of action of L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s ester and acyl groups allow it to modify proteins and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds such as:
L-Glutamic acid, N-(1-oxohexadecyl)-, 5-(1,1-dimethylethyl) 1-methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester: Variants with different acyl groups or ester groups.
The uniqueness of L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/p-1/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAOWDMLOIBO-NRFANRHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46NO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20850781 |
Source


|
| Record name | 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536721-25-2 |
Source


|
| Record name | 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-bta-,7aS*)]- (9CI)](/img/new.no-structure.jpg)


![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)

![(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester](/img/structure/B583284.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)
